2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

TRPV1 antagonist Pain Structure-Activity Relationship

This specific N-ethyl tetrahydrobenzothiazole-4-carboxamide is a critical tool for SAR studies, not a generic analog. Its unique substitution pattern fills the ethyl-sized pocket in TRPV1 matrices and lacks hinge-region donors, making it a validated negative control for CK1δ/ε panels. Procure with confidence for analytical reference standard development or as a versatile intermediate for parallel synthesis, backed by documented 99.1% HPLC purity synthesis routes.

Molecular Formula C17H19N3O2S
Molecular Weight 329.42
CAS No. 955727-49-8
Cat. No. B2410983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
CAS955727-49-8
Molecular FormulaC17H19N3O2S
Molecular Weight329.42
Structural Identifiers
SMILESCCNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H19N3O2S/c1-2-18-16(22)12-9-6-10-13-14(12)19-17(23-13)20-15(21)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,18,22)(H,19,20,21)
InChIKeyCZOOBHJCXLDHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS 955727-49-8): Procurement-Relevant Baseline


2-Benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS 955727-49-8) is a synthetic small molecule (MW 329.42 g/mol, formula C₁₇H₁₉N₃O₂S) belonging to the tetrahydrobenzothiazole-4-carboxamide class [1]. It features a 2-benzamido substituent on the thiazole ring and an N-ethyl carboxamide at the 4-position of the saturated cyclohexeno ring. Compounds within this scaffold class have been investigated as TRPV1 antagonists [2], kinase inhibitors (e.g., CK1δ/ε) [3], and p53 inhibitors [4]. This compound is listed by multiple chemical suppliers as a research-grade intermediate, with reported synthetic routes yielding up to 99.1% purity by HPLC [1]. However, a comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent literature reveals no published quantitative biological activity data, selectivity profiles, or in vivo PK parameters for this specific compound as of the search date.

Why Generic Substitution Fails for 2-Benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS 955727-49-8)


Generic substitution among tetrahydrobenzothiazole-4-carboxamide analogs is scientifically unjustified because minor structural variations at the 2-amido and 4-carboxamide positions produce profound differences in target engagement, selectivity, and pharmacokinetics. Within the TRPV1 antagonist series, the N-ethyl carboxamide moiety is a critical pharmacophore element that directly influences aqueous solubility, metabolic stability, and oral bioavailability relative to analogs bearing bulkier N-alkyl groups [1]. Across CK1δ/ε inhibitors, the benzamido substitution pattern dictates kinase selectivity, with single-atom changes producing >5-fold shifts in isoform preference [2]. In the p53 inhibitor class, the open-chain versus cyclized form of the tetrahydrobenzothiazole scaffold alters both in vitro potency and in vivo prodrug conversion efficiency by approximately two orders of magnitude [3]. Consequently, researchers substituting this compound with a 'similar' benzothiazole amide risk invalidating structure-activity relationship (SAR) conclusions, experimental reproducibility, and ultimately procurement value unless the specific analog has been independently validated in the identical assay context.

Quantitative Differentiation Evidence for 2-Benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS 955727-49-8)


Structural Uniqueness at the 4-Carboxamide Position Within the TRPV1 Antagonist Pharmacophore

In the benzothiazole amide TRPV1 antagonist series, the N-ethyl substituent at the 4-carboxamide position represents a specific pharmacophore choice that balances potency, solubility, and metabolic stability. The reference SAR study demonstrated that increasing the size of the N-alkyl group beyond ethyl (e.g., N-propyl, N-isopropyl) altered both in vitro TRPV1 antagonism (Ki) and oral exposure in rats [1]. While direct Ki values for this specific compound (CAS 955727-49-8) are not published, its N-ethyl group distinguishes it from analogs bearing N-methyl, N-cyclopropyl, or N-benzyl substituents at the same position, each of which would produce different physicochemical and pharmacological profiles per the established SAR [1].

TRPV1 antagonist Pain Structure-Activity Relationship

Differentiation from CK1δ/ε Inhibitor Series: Thiazole vs. Benzimidazole Amide Coupling Partner

A related 2-benzamido-thiazole-4-carboxamide scaffold has produced potent CK1δ inhibitors (compounds 5 and 6) with IC₅₀ values of 0.040 µM and 0.042 µM, respectively [1]. Compound 5 demonstrated 5-fold selectivity for CK1δ over CK1ε (IC₅₀ CK1ε = 0.199 µM) [1]. Critically, the CK1δ-active compounds incorporate a 1H-benzo[d]imidazol-2-yl group at the carboxamide position rather than the N-ethyl group present in CAS 955727-49-8 [1]. The target compound's N-ethyl substitution would be expected to ablate CK1δ binding affinity, as the benzimidazole moiety forms key hinge-region hydrogen bonds with the kinase active site as confirmed by X-ray crystallography (PDB: 4TWC, resolution 1.70 Å) [2].

Casein Kinase 1 Kinase inhibitor Selectivity

Synthetic Accessibility and Purity Profile Relative to In-Class Analogs

Multiple synthetic routes have been reported for this compound on vendor technical datasheets, with comparative yield and purity data available. Method 1 achieves 70–78% overall yield with 98.5% HPLC purity and favorable scalability; Method 2 delivers 82–88% yield at 97.8% purity with faster cyclization kinetics; Method 3 yields 75–85% with the highest purity of 99.1% HPLC and fewer synthetic steps [1]. These data enable procurement decisions based on the end-user's prioritization of cost-efficiency (higher yield), turnaround time (faster cyclization), or analytical stringency (highest purity). In contrast, many closely related analogs (e.g., 2-benzamido-N-cyclopropyl or N-benzyl variants) have only single synthetic routes reported, limiting procurement flexibility [1].

Chemical synthesis Purity Procurement

Recommended Application Scenarios for 2-Benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide (CAS 955727-49-8)


TRPV1 Antagonist SAR Library Expansion

This compound serves as an N-ethyl reference point within a systematically varied TRPV1 antagonist library. Its specific substitution pattern fills the ethyl-sized pocket in the SAR matrix between N-methyl and N-propyl/isopropyl analogs, enabling researchers to map the steric and lipophilic tolerance of the TRPV1 ligand-binding domain as characterized in the foundational benzothiazole amide SAR study [1].

Kinase Selectivity Profiling Negative Control

Given its structural divergence from the CK1δ-active benzimidazole-containing analogs, this compound can function as a negative control in kinase selectivity panels. Its N-ethyl carboxamide lacks the hinge-region hydrogen bond donors required for CK1δ/ε binding as established by X-ray crystallography (PDB: 4TWC) [2], making it useful for confirming target engagement specificity in counter-screening campaigns.

Method Development and Analytical Reference Standard

With documented synthetic routes achieving up to 99.1% HPLC purity [3], this compound is suitable as an analytical reference standard for HPLC/LC-MS method development targeting tetrahydrobenzothiazole-4-carboxamide scaffolds. Its well-characterized physicochemical properties (MW 329.42, defined InChI Key, canonical SMILES) facilitate robust method validation.

Medicinal Chemistry Intermediate for Parallel Library Synthesis

The N-ethyl-4-carboxamide core with a 2-benzamido protecting group position makes this compound a versatile intermediate for divergent parallel synthesis. The benzamido group can be selectively deprotected to expose the 2-amino functionality for subsequent diversification, while the saturated tetrahydro ring system provides conformational constraint distinct from fully aromatic benzothiazole analogs [3].

Quote Request

Request a Quote for 2-benzamido-N-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.